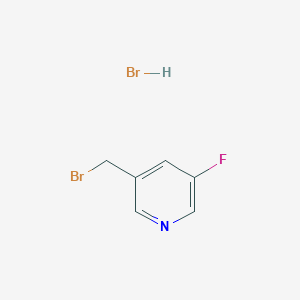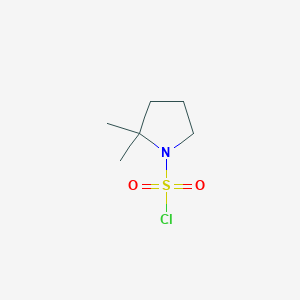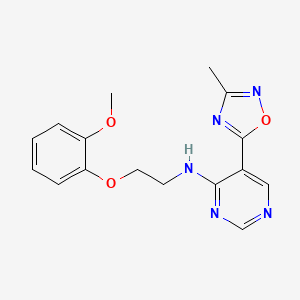
1-(4-Butylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylphenyl)ethanol is an organic compound with the chemical formula C12H18O. It is a white crystalline solid with a distinctive fragrance . This compound belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with a butyl group at the para position.
Méthodes De Préparation
1-(4-Butylphenyl)ethanol can be synthesized through various methods. One common method involves the catalytic hydrogenation of phenylethylene and butanol. The catalyst used in this reaction is often a noble metal catalyst, such as rhodium . The reaction conditions typically involve moderate temperatures and pressures to facilitate the hydrogenation process.
In industrial settings, the production of this compound may involve similar catalytic processes, ensuring high yields and purity of the final product. The choice of catalyst and reaction conditions can be optimized to achieve the desired efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-Butylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane. This reaction typically involves hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with hydrogen gas would yield an alkane.
Applications De Recherche Scientifique
1-(4-Butylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.
Biology: The compound’s distinctive fragrance makes it useful in the study of olfactory receptors and the mechanisms of smell.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural similarity to other bioactive compounds suggests it may have pharmacological properties worth exploring.
Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(4-Butylphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, the compound may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(4-Butylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: This compound has a similar structure but with an isobutyl group instead of a butyl group.
1-(4-tert-Butylphenyl)ethanol: This compound has a tert-butyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-butylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXTYZIZHGRRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2774324.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2774325.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2774329.png)
